molecular formula C4H3BrN2O2 B084184 4-bromo-1H-pyrazole-3-carboxylic acid CAS No. 13745-17-0

4-bromo-1H-pyrazole-3-carboxylic acid

Cat. No. B084184
CAS RN: 13745-17-0
M. Wt: 190.98 g/mol
InChI Key: QISOBCMNUJQOJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazole carboxylic acids typically involves several key steps, including Claisen condensation, cyclization, deamination, and hydrolysis reactions. An improved method for synthesizing 1H-pyrazole-4-carboxylic acid, for instance, increased the yield significantly from 70% to 97.1% by optimizing these reactions (Dong, 2011).

Molecular Structure Analysis

The molecular structure of pyrazole carboxylic acids has been extensively studied using various spectroscopic techniques. For example, the structure and dynamic properties of 1H-pyrazole-4-carboxylic acids were elucidated based on crystallographic results and solid-state NMR, demonstrating polymorphism and solid-state proton transfer in some polymorphs (Infantes et al., 2013).

Chemical Reactions and Properties

Pyrazole carboxylic acids undergo various functionalization reactions to produce a range of derivatives. For instance, 1H-pyrazole-3-carboxylic acid can be converted into carboxamides and carboxylate derivatives through reactions with binucleophiles, showcasing the compound's versatility in organic synthesis (Yıldırım et al., 2005).

Physical Properties Analysis

The physical properties of pyrazole carboxylic acids, including their crystalline structure and hydrogen bonding patterns, have been thoroughly investigated. For example, the crystal packing and hydrogen bond interactions of certain pyrazole derivatives contribute to their stability and reactivity (Tamer et al., 2015).

Scientific Research Applications

  • Synthesis of 1,4’-bipyrazoles

    • Field: Organic Chemistry
    • Application: 4-Bromopyrazole can be used as a starting material in the synthesis of 1,4’-bipyrazoles .
    • Results: The outcome is the formation of 1,4’-bipyrazoles, which are organic compounds that can have various applications in chemical research .
  • Preparation of Solid Hexacoordinate Complexes

    • Field: Inorganic Chemistry
    • Application: 4-Bromopyrazole can be used in the preparation of solid hexacoordinate complexes .
    • Method: This involves reaction with dimethyl- and divinyl-tindichloride .
    • Results: The result is the formation of solid hexacoordinate complexes, which can have various applications in inorganic chemistry .
  • Synthesis of Biologically Active Compounds

    • Field: Medicinal Chemistry
    • Application: 4-Bromopyrazole can be used in the synthesis of various pharmaceutical and biologically active compounds .
    • Results: The outcome is the formation of various pharmaceutical and biologically active compounds, which can have various applications in medicinal chemistry .
  • Crystal Structure Analysis

    • Field: Crystallography
    • Application: 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid, a related compound, has been used in crystal structure analysis .
    • Method: The compound was dissolved in warm ethanol and added to a warm ethanol solution of Zn(NO3)2·6H2O in a molar ratio of 1:2 .
    • Results: After two days, the colorless single crystals of the title compound (L·H2O) were filtered and washed with ethanol .
  • Synthesis of Pyrazoles

    • Field: Organic Chemistry
    • Application: Pyrazoles can be synthesized from a variety of starting materials, including 4-bromopyrazole .
    • Method: The specific methods of synthesis would depend on the particular reaction conditions and the other reactants involved .
    • Results: The outcome is the formation of pyrazoles, which are organic compounds that can have various applications in chemical research .
  • Preparation of 5-Substituted 4-Iodopyrazoles

    • Field: Organic Chemistry
    • Application: In the presence of acetic acid, the corresponding 5-aryl-4-iodopyrazoles can be obtained in moderate yields .
    • Method: This involves a transition-metal-free method for the preparation of 5-substituted 4-iodopyrazoles .
    • Results: The result is the formation of 5-substituted 4-iodopyrazoles, which can have various applications in organic chemistry .
  • Synthesis of 1,4’-Bipyrazoles

    • Field: Organic Chemistry
    • Application: 4-Bromopyrazole may be used as a starting material in the synthesis of 1,4’-bipyrazoles .
    • Results: The outcome is the formation of 1,4’-bipyrazoles, which are organic compounds that can have various applications in chemical research .
  • Preparation of Solid Hexacoordinate Complexes

    • Field: Inorganic Chemistry
    • Application: 4-Bromopyrazole may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .
    • Method: This involves reaction with dimethyl- and divinyl-tindichloride .
    • Results: The result is the formation of solid hexacoordinate complexes, which can have various applications in inorganic chemistry .
  • Synthesis of Pyrazoles

    • Field: Organic Chemistry
    • Application: Pyrazoles can be synthesized from a variety of starting materials, including 4-bromopyrazole .
    • Method: The specific methods of synthesis would depend on the particular reaction conditions and the other reactants involved .
    • Results: The outcome is the formation of pyrazoles, which are organic compounds that can have various applications in chemical research .

Safety And Hazards

The safety information for 4-bromo-1H-pyrazole-3-carboxylic acid includes GHS07 Pictograms, Signal Word Warning, and Hazard Statements H302+H312+H332;H319;H335 . Precautionary statements include P280 . The MSDS for this compound can be found at the provided link .

properties

IUPAC Name

4-bromo-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O2/c5-2-1-6-7-3(2)4(8)9/h1H,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISOBCMNUJQOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20929800
Record name 4-Bromo-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1H-pyrazole-3-carboxylic acid

CAS RN

13745-17-0
Record name 4-Bromo-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1H-pyrazole-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
YL Janin - Journal of Heterocyclic Chemistry, 2013 - Wiley Online Library
The scopes of three synthetic methods reported for the preparation of an array of 3‐pyrazolecarboxylates featuring substituents on position 4 were investigated. The first one is based on …
Number of citations: 3 onlinelibrary.wiley.com
M Iškauskienė, G Ragaitė, FA Sløk, A Šačkus - Molecular diversity, 2020 - Springer
… In comparison, 4-bromo-1H-pyrazole-3-carboxylic acid has been obtained by Janin in 12% yield by oxidation of 4-bromo-3-methyl-1H-pyrazole with potassium permanganate in water […
Number of citations: 10 link.springer.com
A Berneman, L Montout, S Goyard, N Chamond… - PLoS …, 2013 - journals.plos.org
… Two of the soluble PYC derivatives, namely 4-chloro-1H-pyrazole-3-carboxylic acid (Cl-PZC, 4b) and 4-bromo-1H-pyrazole-3-carboxylic acid (Br-PZC, 4c), weakly inhibited TcPRAC (K i …
Number of citations: 19 journals.plos.org
VV Utochnikova, EV Latipov, AI Dalinger… - Journal of …, 2018 - Elsevier
Novel materials based on lanthanide complexes with six pyrazolecarboxylates were obtained. They possess high solubility due to the purposeful introduction of the nitrogen heteroatom …
Number of citations: 32 www.sciencedirect.com

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